2-(1-(Phenylthio)cyclopropyl)but-3-EN-2-OL, also known by its IUPAC name (2S)-4-methyl-2-(1-phenylsulfanylcyclopropyl)pent-3-en-2-ol, is a complex organic compound characterized by its unique cyclopropyl and phenylthio functionalities. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as a building block for more complex molecules.
The compound can be synthesized through various organic reactions, including cyclopropanation and nucleophilic substitution. Its structural complexity makes it a subject of interest in both academic research and industrial applications.
This compound belongs to the class of organic compounds known as alkenes and alcohols, specifically featuring a cyclopropyl ring and a phenylthio group. It is classified under the category of sulfides due to the presence of the sulfur atom in its structure.
The synthesis of 2-(1-(Phenylthio)cyclopropyl)but-3-EN-2-OL typically involves several key steps:
The synthesis can involve various reagents and conditions, including:
The molecular formula of 2-(1-(Phenylthio)cyclopropyl)but-3-EN-2-OL is . Its molecular weight is approximately 248.4 g/mol.
Property | Data |
---|---|
IUPAC Name | (2S)-4-methyl-2-(1-phenylsulfanylcyclopropyl)pent-3-en-2-ol |
InChI | InChI=1S/C15H20OS/c1-12(2)11... |
InChI Key | GFXPTCSQXATLMX-AWEZNQCLSA-N |
Isomeric SMILES | CC(=CC@@(C1(CC1)SC2=CC=CC=C2)O)C |
The presence of a cyclopropane ring contributes to the compound's rigidity, while the alcohol functional group provides sites for further chemical reactivity.
2-(1-(Phenylthio)cyclopropyl)but-3-EN-2-OL can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The physical properties of 2-(1-(Phenylthio)cyclopropyl)but-3-EN-2-OL include:
Key chemical properties include:
Further studies on this compound's stability under different conditions (pH, temperature) are essential for understanding its behavior in biological systems and synthetic applications.
2-(1-(Phenylthio)cyclopropyl)but-3-EN-2-OL has several potential applications:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7